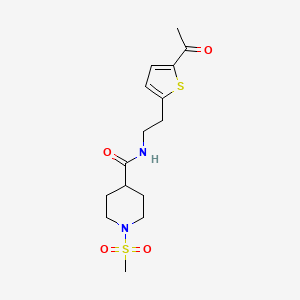

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a thiophene moiety linked to a piperidine-4-carboxamide core via an ethyl chain. The presence of a methylsulfonyl group on the piperidine ring and an acetyl group on the thiophene distinguishes it structurally.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S2/c1-11(18)14-4-3-13(22-14)5-8-16-15(19)12-6-9-17(10-7-12)23(2,20)21/h3-4,12H,5-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYBSWDKZDGFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous compounds with sulfonamide, piperidine, or acetamide groups are discussed, enabling indirect comparisons. Below is a structured analysis:

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

- Structural Similarities :

- Both compounds feature a methylsulfonyl group and an acetamide moiety.

- Apremilast includes a 3-ethoxy-4-methoxyphenyl group, whereas the target compound substitutes this with a 5-acetylthiophen-2-yl group.

- Functional Differences: Apremilast is a phosphodiesterase-4 (PDE4) inhibitor approved for psoriasis and psoriatic arthritis .

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

- Structural Similarities :

- Shares a sulfonamide group and aromatic ring system.

- Functional Differences :

N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide

- Structural Similarities :

- Contains an acetamide group and a fused aromatic system.

Comparative Data Table

Research Findings and Mechanistic Insights

- Apremilast’s Success: Its PDE4 inhibition and low genotoxicity (<25 ppm genotoxic impurities) highlight the importance of structural purity and sulfonamide placement for efficacy and safety .

- Thiophene vs. Phenyl : The acetylthiophene in the target compound may offer enhanced metabolic stability compared to Apremilast’s phenyl group, as sulfur-containing heterocycles often resist oxidative degradation .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for various biological activities.

- Methylsulfonyl Group : This moiety is often associated with enhanced solubility and bioactivity.

- Acetylthiophene : Contributes to the compound's aromatic character and may influence its interaction with biological targets.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit key kinases involved in cancer progression, such as VEGFR-2 and ERK-2. A study demonstrated that certain piperidine derivatives achieved an IC50 value of 11.3 µM against HepG2 liver cancer cells, indicating potent anti-proliferative effects .

2. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. The sulfonamide group is particularly noted for its enzyme inhibitory properties .

3. Antibacterial Activity

This compound may also exhibit antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Modification of the Piperidine Ring : Alterations in the piperidine structure can significantly affect potency and selectivity towards specific targets.

- Substituents on the Acetylthiophene : Variations in the acetyl group can enhance or diminish biological activity, indicating that careful design can lead to more effective derivatives.

Case Study 1: Antitumor Efficacy

A study explored a series of piperidine derivatives, including those structurally related to this compound. The findings revealed that specific substitutions increased their affinity for cancer-related kinases, resulting in improved anti-proliferative effects in vitro .

Case Study 2: Enzyme Inhibition

In another investigation, compounds similar to this piperidine derivative were tested for AChE inhibition. Results indicated that certain modifications led to enhanced inhibitory activity, showcasing the potential for developing new treatments for neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Basic: What are the critical steps for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

Coupling Reactions : Formation of the thiophene-ethyl-piperidine backbone via nucleophilic substitution or amide bond formation.

Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include controlling reaction temperature (often 0–25°C to avoid side reactions) and solvent selection (e.g., THF or DMF for solubility optimization) .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon frameworks. For example, the acetylthiophene proton signals appear at δ 6.8–7.2 ppm, while the piperidine methylsulfonyl group shows a singlet near δ 3.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion at m/z 425.12).

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm carbonyl groups (amide and acetyl) .

Advanced: How can reaction yields be optimized during the sulfonylation step?

Answer:

Optimization strategies include:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to prevent hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to the amine precursor ensures complete conversion.

- Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions like over-sulfonylation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC values .

- Purity Discrepancies : Validate compound purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) that may interfere with bioassays .

- Target Selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity to specific enzymes or receptors .

Advanced: What role does the methylsulfonyl group play in modulating biological activity?

Answer:

The methylsulfonyl moiety:

- Enhances metabolic stability by resisting oxidative degradation.

- Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as shown in docking studies .

- Modulates lipophilicity (logP), impacting blood-brain barrier permeability. Computational tools like Schrödinger’s QikProp can predict ADME properties .

Basic: What are the safety considerations for handling this compound?

Answer:

- Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Storage : Store at –20°C under inert gas (argon) to prevent degradation .

Advanced: How can side reactions during amide bond formation be mitigated?

Answer:

- Coupling Reagents : Use HATU or EDCl/HOBt instead of DCC to reduce racemization .

- Base Selection : DIEA (N,N-diisopropylethylamine) improves reaction efficiency compared to triethylamine .

- Monitoring : TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or in-situ IR to track reaction progress .

Advanced: What computational methods are effective for predicting this compound’s reactivity?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states (e.g., sulfonylation energetics) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., using GROMACS) .

- QSPR Models : Correlate structural descriptors (e.g., Hammett σ constants) with reaction rates .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), and HO (oxidative) at 40°C for 24 hours.

- Analytical Monitoring : HPLC-MS identifies degradation products (e.g., hydrolysis of the acetyl group) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture protein targets .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .

- CRISPR Knockout : Confirm loss of activity in cells lacking the putative target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.